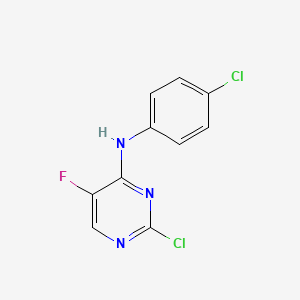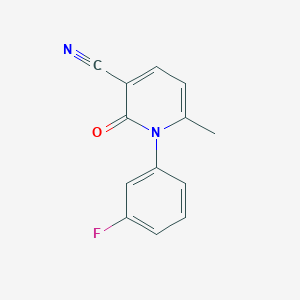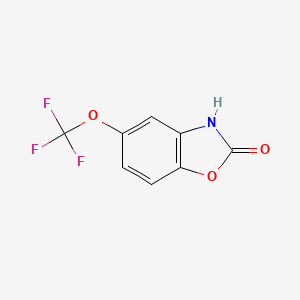![molecular formula C19H26ClNO4 B8424431 1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate CAS No. 885500-37-8](/img/structure/B8424431.png)
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Übersicht
Beschreibung
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with tert-butyl, methyl, and chlorophenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 4-chlorobenzylamine and di-tert-butyl dicarbonate.
Introduction of Substituents: The tert-butyl and methyl groups are introduced through alkylation reactions using tert-butyl bromide and methyl iodide, respectively.
Esterification: The final step involves the esterification of the piperidine ring with appropriate carboxylic acid derivatives to form the dicarboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using reagents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s structural features allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-tert-butyl 4-methyl piperidine-1,4-dicarboxylate
- N-Boc-Piperidine-4-carboxylic acid methyl ester
- 1-tert-butyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate
Uniqueness
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications in research and industry.
Eigenschaften
CAS-Nummer |
885500-37-8 |
|---|---|
Molekularformel |
C19H26ClNO4 |
Molekulargewicht |
367.9 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O-methyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H26ClNO4/c1-18(2,3)25-17(23)21-11-9-19(10-12-21,16(22)24-4)13-14-5-7-15(20)8-6-14/h5-8H,9-13H2,1-4H3 |
InChI-Schlüssel |
UTRZAPLYCJDVSB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC=C(C=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details














Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
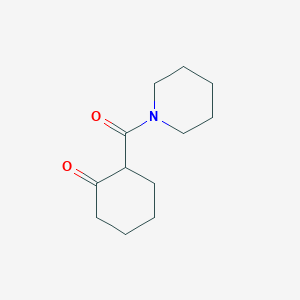
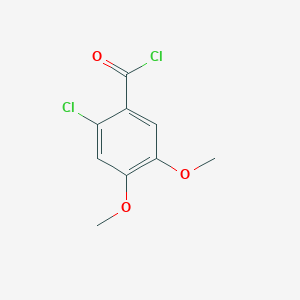

![3-Fluoro-5-[(methylsulfanyl)methyl]aniline](/img/structure/B8424384.png)

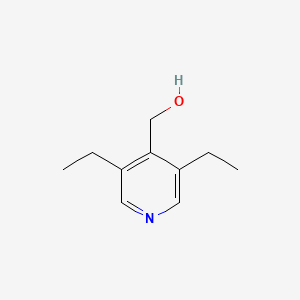
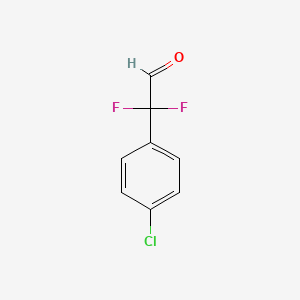

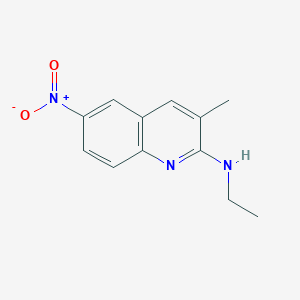

![6-Chloro-3-methyl-1-(1-methylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B8424470.png)
